3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone
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Overview
Description
3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 3 and 9 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone typically involves a [3+2] cycloaddition reaction. One-pot methodologies have been developed for the diastereoselective synthesis of this compound. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been reported . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications. The use of efficient and atom-economic processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, which are then involved in further transformations.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups leads to amines, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in various medical conditions.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin to its receptors, thereby modulating sleep-wake cycles. Similarly, serotonin reuptake inhibitors prevent the reabsorption of serotonin, increasing its availability in the synaptic cleft and enhancing mood.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[4.3.0]nonan-8-ones: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and functional groups.
Bicyclo[3.3.1]nonanes: These compounds have a different ring system but exhibit similar biological activities and applications.
Uniqueness
3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
cyclopropyl(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11(8-1-2-8)13-6-5-9-3-4-10(7-13)12-9/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUTYHQWWWEANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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